N-[3-(DIMETHOXYMETHYLSILYL)PROPYL]BUTAN-1-AMINE chemical properties
N-[3-(DIMETHOXYMETHYLSILYL)PROPYL]BUTAN-1-AMINE chemical properties
An In-Depth Technical Guide to N-[3-(Dimethoxymethylsilyl)propyl]butan-1-amine: Properties, Reactivity, and Applications
Executive Summary
N-[3-(Dimethoxymethylsilyl)propyl]butan-1-amine is a bifunctional organosilane compound featuring a hydrolyzable dimethoxymethylsilyl group and a secondary butylamine group. This unique structure allows it to act as a versatile coupling agent and surface modifier, capable of forming stable covalent bonds with both inorganic substrates and organic polymers. This guide provides a comprehensive technical overview of its chemical properties, core reactivity, synthesis, and key applications. We will delve into the mechanistic pathways of hydrolysis and condensation, which are fundamental to its function, and present its spectroscopic signature for identification and quality control. The applications discussed are relevant to researchers in materials science, polymer chemistry, and nanotechnology, highlighting its role in enhancing adhesion, modifying surface properties, and functionalizing nanoparticles.
Introduction to N-[3-(Dimethoxymethylsilyl)propyl]butan-1-amine
Organosilanes are a class of compounds characterized by at least one carbon-silicon bond. Among them, aminosilanes are particularly valuable due to their dual functionality. N-[3-(Dimethoxymethylsilyl)propyl]butan-1-amine (CAS No. 120939-52-8) is a prime example of such a molecule.[1] It consists of two key moieties connected by a stable propyl linker:
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The Silane Moiety: A dimethoxymethylsilyl group, (-Si(CH₃)(OCH₃)₂). The two methoxy groups are reactive and can be hydrolyzed to form silanol groups (-Si-OH). These silanols are the key to forming strong, covalent siloxane bonds (Si-O-Si or Si-O-Metal) with inorganic surfaces.
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The Amine Moiety: A secondary butylamine group, (-NH(CH₂)₃CH₃). This functional group provides a reactive site for interaction and bonding with various organic resins and polymers, such as epoxies, urethanes, and polyamides.
This bifunctional nature allows the molecule to act as a molecular bridge, enhancing the interfacial adhesion and compatibility between dissimilar materials.
Caption: Hydrolysis of the dimethoxysilyl group to form reactive silanols.
Condensation and Surface Coupling
Once formed, the silanol groups are highly reactive. They can undergo two primary condensation reactions:
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Self-Condensation: Two silanol molecules can react to form a siloxane (Si-O-Si) bond, releasing a molecule of water. This can lead to the formation of oligomeric or polymeric siloxane structures in solution or on a surface.
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Surface Condensation: A silanol group can react with a hydroxyl group (-OH) present on the surface of an inorganic substrate (e.g., glass, silica, metal oxides) to form a stable, covalent Si-O-Substrate bond, again releasing water.
This second process is the cornerstone of its function as a coupling agent, grafting the organofunctional part of the molecule onto the inorganic surface. [2]
Caption: Workflow for surface modification using the aminosilane.
Synthesis and Purification
While commercially available, understanding the synthesis of N-[3-(Dimethoxymethylsilyl)propyl]butan-1-amine provides insight into its structure and potential impurities. A common and logical approach is the nucleophilic substitution of a haloalkylsilane with the desired amine.
Proposed Synthetic Pathway
The synthesis can be achieved by reacting 3-chloropropyl(dimethoxy)methylsilane with an excess of butan-1-amine. The butan-1-amine acts as both the nucleophile and the base to neutralize the HCl byproduct formed during the reaction.
Caption: Proposed synthesis via amination of a chloroalkylsilane.
Experimental Protocol (Exemplary)
This protocol is a representative procedure for this type of reaction and should be performed by trained personnel with appropriate safety measures.
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Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with an inert gas (e.g., nitrogen or argon).
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Charging Reagents: Butan-1-amine (2.5 equivalents) is charged into the reaction flask. A solvent such as toluene can be used if needed, but using excess amine often suffices.
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Reaction: 3-Chloropropyl(dimethoxy)methylsilane (1.0 equivalent) is added dropwise from the dropping funnel to the stirred amine at room temperature. The addition rate is controlled to manage the exothermic reaction.
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Heating: After the addition is complete, the reaction mixture is heated to reflux (typically 80-100°C) for several hours (e.g., 6-12 hours) to ensure the reaction goes to completion. Progress can be monitored by GC or TLC.
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Work-up:
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The mixture is cooled to room temperature.
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The precipitated butan-1-amine hydrochloride salt is removed by filtration.
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The filter cake is washed with a small amount of dry solvent (e.g., toluene or hexane).
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Purification:
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The solvent and excess butan-1-amine are removed from the filtrate under reduced pressure using a rotary evaporator.
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The crude product is then purified by vacuum distillation to yield the final N-[3-(Dimethoxymethylsilyl)propyl]butan-1-amine as a clear liquid.
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Applications in Materials Science and Drug Development
The unique properties of this aminosilane make it valuable in several advanced applications.
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Surface Modification of Nanoparticles: It is used to functionalize inorganic nanoparticles like silica (SiO₂) or titania (TiO₂). [3]This modification can prevent agglomeration, improve their dispersion in non-polar polymer matrices, and introduce reactive amine sites on the nanoparticle surface for further conjugation, for instance with fluorescent dyes or bioactive molecules. [4][5]* Adhesion Promoter: In composites, adhesives, and sealants, it acts as a coupling agent at the interface between an inorganic filler/reinforcement (like glass fiber) and an organic polymer matrix. This enhances mechanical properties such as tensile strength, modulus, and moisture resistance.
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Polymer and Coatings Additive: It can be used as an additive in coatings and plastics to improve adhesion to substrates. [6]Its incorporation can lead to materials with greater durability and resistance to environmental degradation. [6]* Potential in Drug Development: In the pharmaceutical and biomedical fields, the ability to functionalize surfaces is critical. This silane could be used to modify the surface of silica-based drug delivery vehicles. The amine functionality could serve as an anchor point for attaching targeting ligands or for modulating the surface charge to control interaction with biological membranes and improve drug loading or release profiles.
Handling, Safety, and Storage
As with many organosilanes and amines, proper handling is crucial.
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Hazards: This compound is expected to be a skin and eye irritant, similar to related aminosilanes. [7]It is also moisture-sensitive, and contact with water will initiate hydrolysis, releasing methanol.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood. [8]* Storage: Store in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. [9]Keep in a cool, dry place away from sources of ignition and incompatible materials like strong acids and oxidizing agents.
Conclusion
N-[3-(Dimethoxymethylsilyl)propyl]butan-1-amine is a highly functional and versatile chemical tool for researchers and developers. Its ability to covalently link inorganic and organic materials through a well-understood hydrolysis and condensation mechanism makes it an effective coupling agent and surface modifier. By understanding its fundamental chemical properties, reactivity, and spectroscopic characteristics, professionals can effectively leverage this molecule to create advanced composite materials, functionalized nanoparticles, and innovative coatings with enhanced performance and durability.
References
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PubChem. 3-(Dimethoxymethylsilyl)propylamine | C6H17NO2Si | CID 77233. [Link]
-
PubChem. N-[3-[dimethoxy(methyl)silyl]propyl]butan-1-amine. [Link]
-
UPCommons. Effect of Surface Modification of Colloidal Silica Nanoparticles on the Rigid Amorphous Fraction and Mechanical Properties of Am. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 3-[N-[Dimethoxy(methyl)silyl]propyl]cyclohexanamine in Industrial Processes. [Link]
-
PubChem. 1-Butanamine, N-(3-(trimethoxysilyl)propyl)- | C10H25NO3Si | CID 160192. [Link]
-
ResearchGate. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. [Link]
- Google Patents. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine.
-
OECD Existing Chemicals Database. N-(3-(TRIMETHOXYSILYl)PROPYL)EHTYLENEDIAMINE (AEAPTMS) CAS N°: 1760-24-3. [Link]
-
Bulgarian Chemical Communications. Surface modification of zeolite and kaolin with 3-(aminopropyl) triethoxysilane and 3-(trimethoxysilyl) propyl methacrylate. [Link]
-
PubMed. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. [Link]
-
ResearchGate. Amine Surface Modifications and Fluorescent Labeling of Thermally Stabilized Mesoporous Silicon Nanoparticles. [Link]
-
MDPI. Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. [Link]
Sources
- 1. N-[3-(Dimethoxymethylsilyl)propyl]butan-1-amine | 120939-52-8 [chemicalbook.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. 1-Butanamine, N-(3-(trimethoxysilyl)propyl)- | C10H25NO3Si | CID 160192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. N-[3-(Trimethoxysilyl)propyl]butan-1-amine | 31024-56-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
